REACTION_CXSMILES
|
O.[CH2:2](Cl)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:10][C:11](=[CH:14][CH3:15])[C:12]#[N:13].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:10][C:11]([CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)([CH:14]=[CH2:15])[C:12]#[N:13] |f:3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
126.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)=CC
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solid
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 ml 4-neck flask, equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux cooler
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then maintained one more hour
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
WASH
|
Details
|
Thereupon, it was washed
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
DISTILLATION
|
Details
|
the organic phase distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)(C=C)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |